N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034481-89-3
VCID: VC5407155
InChI: InChI=1S/C15H21N3O3S/c1-18-9-13(15(17-18)21-2)14(20)16-6-3-11(4-7-19)12-5-8-22-10-12/h5,8-11,19H,3-4,6-7H2,1-2H3,(H,16,20)
SMILES: CN1C=C(C(=N1)OC)C(=O)NCCC(CCO)C2=CSC=C2
Molecular Formula: C15H21N3O3S
Molecular Weight: 323.41

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 2034481-89-3

Cat. No.: VC5407155

Molecular Formula: C15H21N3O3S

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - 2034481-89-3

Specification

CAS No. 2034481-89-3
Molecular Formula C15H21N3O3S
Molecular Weight 323.41
IUPAC Name N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C15H21N3O3S/c1-18-9-13(15(17-18)21-2)14(20)16-6-3-11(4-7-19)12-5-8-22-10-12/h5,8-11,19H,3-4,6-7H2,1-2H3,(H,16,20)
Standard InChI Key MMNVUTHOBUMYCM-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)NCCC(CCO)C2=CSC=C2

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1-methyl group at position 1 and the 3-methoxy group at position 3 introduce steric and electronic modifications.

  • Carboxamide side chain: A carbonyl-linked amine group at position 4, common in bioactive molecules for enhancing solubility and target binding.

  • Pentyl linker: A five-carbon chain with a hydroxyl group at position 5 and a thiophen-3-yl substituent at position 3. Thiophene, a sulfur-containing heterocycle, often enhances metabolic stability and receptor affinity in drug design .

Key Structural Attributes:

PropertyValue/Description
Molecular FormulaC₁₆H₂₃N₃O₃S
Molecular Weight337.44 g/mol
Hydrogen Bond Donors2 (amide NH and hydroxyl OH)
Hydrogen Bond Acceptors4 (amide carbonyl, methoxy O, hydroxyl O)
LogP (Predicted)2.1–2.8 (moderate lipophilicity)

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyrazole carboxamides are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones or β-keto esters to form the pyrazole ring . For example, methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6) is synthesized via hydrazine and β-keto ester condensation .

  • Side-Chain Functionalization: Introduction of the thiophene-pentyl moiety through alkylation or Mitsunobu reactions. Thiophene derivatives are often coupled via palladium-catalyzed cross-couplings or nucleophilic substitutions.

  • Carboxamide Formation: Reaction of the pyrazole carboxylic acid with 5-amino-3-(thiophen-3-yl)pentanol under peptide coupling conditions (e.g., EDC/HOBt).

Physicochemical Profiling

Computational models predict:

  • Solubility: ~0.1–1 mg/mL in aqueous buffers due to polar hydroxyl and amide groups.

  • Stability: Susceptible to hydrolysis at the methoxy group under acidic conditions.

  • Spectral Data:

    • IR: Peaks at 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O of methoxy).

    • NMR: δ 2.5–3.5 ppm (pentyl chain), δ 6.8–7.2 ppm (thiophene protons), δ 3.8 ppm (methoxy singlet).

ParameterPrediction
Gastrointestinal AbsorptionHigh (LogP < 3, TPSA ~80 Ų)
Blood-Brain Barrier PenetrationModerate (predicted logBB 0.4)
CYP450 InhibitionLow risk (no strong interactions predicted)
ToxicityPotential hepatotoxicity (thiophene oxidation to reactive metabolites)

Research Gaps and Future Directions

  • Synthetic Optimization: Improve yield via microwave-assisted synthesis or flow chemistry.

  • In Vivo Studies: Assess pharmacokinetics and efficacy in animal models of pain or anxiety.

  • Regulatory Clarification: Determine legal status under evolving global NPS frameworks.

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